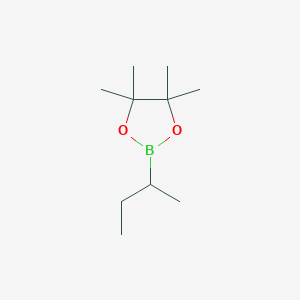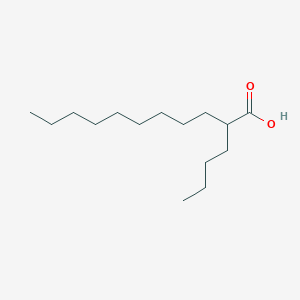![molecular formula C16H13ClN2O3 B3055749 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline CAS No. 666731-22-2](/img/structure/B3055749.png)
4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline
Vue d'ensemble
Description
4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline (4-Cl-6,7-DMOQ) is an important synthetic intermediate used in the production of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is a chlorinated pyridine derivative with a quinoline ring system, which has been extensively studied for its various biological activities. In the past few decades, 4-Cl-6,7-DMOQ has been the subject of numerous scientific investigations, and its potential applications in the fields of medicine, agriculture, and other areas are being explored.
Applications De Recherche Scientifique
Chemical Synthesis and Preparation
- A study demonstrated the oxidation of heterocyclic compounds like quinoline to their N-oxides using trichloroisocyanuric acid, acetic acid, sodium acetate, and water, yielding 78%–90% products (Zhong, Guo, & Song, 2004).
Structural Analysis
- Structural analysis of certain heterocyclic compounds, including those with a quinoline group, highlighted the inclination of various rings to each other and the formation of hydrogen bonds, demonstrating the importance of molecular structure in determining properties (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).
Biological Activity
- Research on 2-aminoquinazolines revealed significant inhibition of human/mouse chemotaxis and anti-inflammatory activity in a murine model of acute dermatitis, suggesting potential biological applications (Yokoyama et al., 2009).
Pharmaceutical Research
- A study focusing on 4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid N-R-Amide Hydrochlorides showed high antihypoxic effects, indicating their potential as antioxidants and for pharmacological testing (Ukrainets, Mospanova, & Davidenko, 2014).
Chemical Interactions and Complex Formation
- Studies on barbituric acid derivatives revealed the formation of steady intermolecular sandwich-like complexes stabilized by weak hydrogen bonds and π–π stacking, highlighting the role of weak interactions in stabilizing complex structures (Khrustalev, Krasnov, & Timofeeva, 2008).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 6-chloropyridin-3-yl derivatives, have been used in the synthesis of various pharmaceuticals . The specific role of these targets would depend on the context of the pharmaceutical application.
Mode of Action
The exact nature of these interactions would depend on the specific targets and the chemical structure of the compound .
Biochemical Pathways
Based on the compound’s structure, it might be involved in pathways related to pyridine metabolism or pathways that involve its targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, affecting how much of the compound reaches its targets and how long it stays in the body .
Result of Action
These effects would likely be related to the function of the compound’s targets and could include changes in cellular signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline. These factors could include temperature, pH, the presence of other molecules, and the specific characteristics of the biological environment where the compound is active .
Propriétés
IUPAC Name |
4-(6-chloropyridin-3-yl)oxy-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-14-7-11-12(8-15(14)21-2)18-6-5-13(11)22-10-3-4-16(17)19-9-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIKBXUMRCVQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630334 | |
| Record name | 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
666731-22-2 | |
| Record name | 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3055666.png)


![2-[(1-Ethylpropyl)amino]ethanol](/img/structure/B3055670.png)
![Stannane, tributyl[(phenylmethoxy)methyl]-](/img/structure/B3055671.png)

![N,N'-bis[(Z)-[4-(diethylamino)phenyl]methylideneamino]oxamide](/img/structure/B3055674.png)






![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3055689.png)